molecular formula C16H20ClN3S B15185002 (11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione CAS No. 136722-75-3

(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione

Cat. No.: B15185002
CAS No.: 136722-75-3
M. Wt: 321.9 g/mol
InChI Key: LAACFMMYUGCGHA-JTQLQIEISA-N
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Description

(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione typically involves multiple steps, including cyclization and chlorination reactions. The starting materials often include cyclopropyl ethyl derivatives and triazine compounds. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]triene-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to control the reaction rate and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Chemistry

In chemistry, (11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]triene-2-thione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its tricyclic structure and functional groups allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research is focused on its potential therapeutic effects, including anti-inflammatory and anticancer activities. Studies are ongoing to understand its mechanism of action and efficacy in different disease models.

Industry

Industrially, this compound is used in the development of new materials and as a precursor for synthesizing other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]triene-2-thione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione
  • 10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione

Uniqueness

The uniqueness of (11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]triene-2-thione lies in its specific stereochemistry and the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of (11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[64104,13]trideca-4,6,8(13)-triene-2-thione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

136722-75-3

Molecular Formula

C16H20ClN3S

Molecular Weight

321.9 g/mol

IUPAC Name

(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione

InChI

InChI=1S/C16H20ClN3S/c1-10-8-20-15-12(9-19(10)5-4-11-2-3-11)6-13(17)7-14(15)18-16(20)21/h6-7,10-11H,2-5,8-9H2,1H3,(H,18,21)/t10-/m0/s1

InChI Key

LAACFMMYUGCGHA-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CN2C3=C(CN1CCC4CC4)C=C(C=C3NC2=S)Cl

Canonical SMILES

CC1CN2C3=C(CN1CCC4CC4)C=C(C=C3NC2=S)Cl

Origin of Product

United States

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